molecular formula C5H3Cl2NO B019430 2,6-Dichloropyridine N-oxide CAS No. 2587-00-0

2,6-Dichloropyridine N-oxide

Cat. No.: B019430
CAS No.: 2587-00-0
M. Wt: 163.99 g/mol
InChI Key: RFOMGVDPYLWLOC-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine N-oxide (C₅H₃Cl₂NO, CAS 2587-00-0) is a heteroaromatic compound characterized by chlorine substituents at the 2- and 6-positions and an N-oxide functional group. It is synthesized via oxidation of 2,6-dichloropyridine using hydrogen peroxide in trifluoroacetic acid (TFA) at elevated temperatures . This compound has emerged as a versatile reagent in catalysis and organic synthesis due to its dual role as a mild oxidant and a hydrogen atom transfer (HAT) catalyst. Key applications include hydroxylation of alkanes (e.g., adamantane) , epoxidation of alkenes , and site-selective C–H functionalization in photoredox reactions . Its high O–H bond dissociation energy (BDE, 111.1 kcal/mol) and compatibility with transition-metal catalysts like ruthenium porphyrins or gold complexes underscore its utility in selective oxidation processes.

Preparation Methods

Oxidation Using m-Chloroperoxybenzoic Acid (mCPBA)

Reaction Mechanism and Conditions

The oxidation of 2,6-dichloropyridine to its N-oxide derivative proceeds via electrophilic attack by mCPBA on the pyridine nitrogen, forming an intermediate oxaziridine that rearranges to the N-oxide . This method employs dichloromethane (DCM) as a solvent at 0–5°C to minimize side reactions. A stoichiometric ratio of 1.5 equivalents of mCPBA to pyridine ensures complete conversion .

Procedure

  • Cooling and Mixing : 2,6-Dichloropyridine is dissolved in DCM and cooled to 0–5°C.

  • Oxidant Addition : mCPBA is added gradually to prevent exothermic side reactions.

  • Stirring : The reaction proceeds at 20–25°C for 24 hours, monitored by thin-layer chromatography (TLC).

  • Workup : The mixture is concentrated, diluted with water, and adjusted to pH 4–5 to precipitate byproducts (e.g., m-chlorobenzoic acid).

  • Isolation : Filtration and vacuum drying yield 2,6-dichloropyridine N-oxide as a pale yellow crystalline solid .

Performance Metrics

ParameterValue
Yield95%
Purity95%
Reaction Time24 hours
SolventDichloromethane
Temperature Range0–25°C

This method achieves high purity and yield due to the selective solubility of the N-oxide in water, enabling efficient separation from byproducts .

Hydrogen Peroxide Catalyzed Oxidation

Catalytic System and Optimization

An alternative approach utilizes hydrogen peroxide (30% w/w) with mesoporous molecular sieve MCM-41 as a catalyst . The sieves enhance surface area for oxidation, reducing reaction time and energy input.

Reaction Protocol

  • Mixing : 2,6-Dichloropyridine is combined with MCM-41 (5–50% by mass of substrate).

  • Heating : The mixture is stirred at 40–90°C to activate the catalyst.

  • Oxidant Addition : H₂O₂ is introduced dropwise at a molar ratio of 0.8–3.5:1 (H₂O₂:pyridine).

  • Reaction Completion : After 3–10 hours, the solution is cooled, filtered, and concentrated to isolate the N-oxide .

Key Parameters

ParameterRange
H₂O₂ Ratio0.8–3.5 eq
Catalyst Loading5–50 wt%
Temperature40–90°C
Reaction Time3–10 hours

This method avoids halogenated solvents, aligning with green chemistry principles. However, yields are marginally lower (85–90%) due to residual peroxide decomposition .

Comparative Analysis of Methods

Efficiency and Scalability

  • mCPBA Method : Superior yield (95%) and purity (95%) make it ideal for laboratory-scale synthesis. However, mCPBA’s cost and dichloromethane’s toxicity limit industrial adoption .

  • H₂O₂/MCM-41 Method : Lower yield (85–90%) but offers scalability and reduced environmental impact. The catalyst is recyclable, lowering long-term costs .

Industrial Considerations

FactormCPBA MethodH₂O₂ Method
CostHigh ($120–150/kg)Low ($5–10/kg)
Solvent ToxicityHigh (DCM)None (Aqueous)
Catalyst ReusabilityNot applicable5–10 cycles
Energy ConsumptionModerateHigh (Heating)

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloropyridine N-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

DCPO serves as a valuable intermediate in the synthesis of various nitrogen-containing compounds. It can be transformed into amino derivatives and nitrated products, which are crucial for developing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Energetic Pyridine Derivatives

A study demonstrated the efficient synthesis of 4-amino-2,6-dichloropyridine from DCPO through nitration and subsequent reduction reactions. This compound is noted for its potential application in high-performance explosives due to its stability and energetic properties . The following table summarizes key reactions involving DCPO:

Reaction TypeStarting MaterialProductYield (%)
Oxidation2,6-Dichloropyridine2,6-Dichloropyridine N-oxide-
NitrationThis compound2,6-Dichloro-4-nitropyridine N-oxideVariable
Reduction4-Amino-2,6-dichloro-3-nitropyridine4-Amino-2,6-dichloro-3,5-dinitropyridine17

Source:

Pharmaceutical Applications

DCPO and its derivatives are explored for their biological activities. Aromatic N-oxides, including DCPO, exhibit properties that may be beneficial in drug development.

Biocatalytic Synthesis

A notable application involves the use of engineered Escherichia coli expressing soluble di-iron monooxygenase for the production of various heteroaromatic N-oxides from pyridine derivatives. This method highlights an environmentally friendly approach to synthesizing biologically active compounds .

Material Science

In materials science, DCPO has been utilized as an oxidant in selective catalytic oxidations of C–H bonds in polyethylenes. This application enhances adhesion properties in polymer formulations, making it valuable for industrial applications .

Toxicological Considerations

While DCPO has several beneficial applications, it is essential to consider its toxicological profile. The compound is classified as harmful if swallowed or upon skin contact . Proper safety measures must be adhered to when handling this chemical.

Mechanism of Action

The mechanism of action of 2,6-dichloropyridine N-oxide involves its ability to act as an oxidizing agent. It can transfer oxygen atoms to various substrates, facilitating the conversion of alcohols to ketones or aldehydes. The molecular targets include hydroxyl groups in organic molecules, and the pathways involved are typically oxidation-reduction reactions .

Comparison with Similar Compounds

Comparison with Similar Pyridine N-Oxide Derivatives

The reactivity and applications of 2,6-dichloropyridine N-oxide are strongly influenced by its substitution pattern and electronic properties. Below is a comparative analysis with structurally related pyridine N-oxide derivatives:

Reactivity and Catalytic Efficiency

This compound

  • Substituents : Chlorine atoms at 2- and 6-positions.
  • O–H BDE : 111.1 kcal/mol (protonated form) .
  • Key Applications: Hydroxylation: Achieves up to 14,800 turnovers (TO) in adamantane hydroxylation with Ru-porphyrin catalysts . Epoxidation: High stereoselectivity (trans:cis ratio = 20:1) in cyclooctene epoxidation via nonradical pathways . HAT Catalysis: Enables alkylation of unactivated C(sp³)–H bonds (e.g., 85% yield for adamantane tertiary C–H bonds) under photoredox conditions .
  • Mechanistic Role: Acts as an oxygen donor in metal-catalyzed oxidations and generates cation radicals for HAT in photochemical reactions .

3,5-Dichloropyridine N-Oxide

  • Substituents : Chlorine atoms at 3- and 5-positions.
  • Key Applications :
    • Gold-Catalyzed Allylic Oxidation : Facilitates regioselective oxidation of allenes to allylic alcohols (75–87% yields) .
  • Reactivity : Less effective than 2,6-dichloro derivative in HAT due to lower BDE and electronic effects .

2,6-Dimethylpyridine N-Oxide (2,6-Lutidine N-Oxide)

  • Substituents : Methyl groups at 2- and 6-positions.
  • Key Applications: Antimutagenic Properties: Reduces mutagenesis induced by 2-aminoanthracene (2-AA) and 4-nitroquinoline (4-NQO) in bacterial assays .
  • Limitations : Electron-donating methyl groups lower acidity and BDE, rendering it ineffective in oxidation catalysis .

4-Nitropyridine N-Oxide

  • Substituents : Nitro group at the 4-position.
  • O–H BDE : 108.6 kcal/mol .

Selectivity and Mechanistic Pathways

Compound Selectivity Profile Mechanism
This compound Tertiary > secondary C–H bonds in HAT ; trans-epoxide preference Radical-free pathways via Ru(IV)-oxo intermediates ; HAT via cation radicals
3,5-Dichloropyridine N-Oxide Allylic positions in gold catalysis Nucleophilic attack on gold-activated allenes
2,6-Dimethylpyridine N-Oxide Not applicable (non-catalytic) Direct radical scavenging

Environmental and Practical Considerations

  • Atom Efficiency : this compound is criticized for atom inefficiency in polyethylene upcycling due to stoichiometric use with chlorinated solvents .
  • Catalyst Recycling : Ruthenium porphyrin systems using this N-oxide require reductive activation (e.g., Zn amalgam) but suffer from gradual deactivation .
  • Alternatives : Hydrogen peroxide and molecular oxygen are greener oxidants but lack the selectivity of chlorinated N-oxides .

Biological Activity

2,6-Dichloropyridine N-oxide (Cl₂PyNO) is a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry, agriculture, and biochemistry. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in various fields.

This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its interactions with enzymes, particularly cytochrome P450s, have been well documented. These interactions can lead to either inhibition or activation of enzymatic activity depending on the specific context of the reaction . The compound's ability to modulate cellular processes is significant, influencing pathways such as cell signaling and gene expression.

PropertyDescription
Molecular Formula C₅H₃Cl₂N₁O
Molecular Weight 164.99 g/mol
Solubility Soluble in organic solvents; limited solubility in water
Stability Relatively stable under standard laboratory conditions
Enzyme Interactions Inhibits or activates cytochrome P450 enzymes

The mechanism by which this compound exerts its biological effects primarily involves its role as an oxidizing agent. It participates in oxidation-reduction reactions, facilitating the conversion of various substrates. This compound can bind to enzyme active sites, affecting their function by either inhibiting or promoting enzymatic activity .

Case Study: Enzymatic Interactions

In a study examining the interaction of Cl₂PyNO with cytochrome P450 enzymes, it was found that the compound significantly altered the metabolic pathways of certain drugs, leading to increased or decreased bioavailability. This highlights its potential impact on drug metabolism and efficacy.

Cellular Effects

Research indicates that this compound affects cellular metabolism by altering the activity of metabolic enzymes. It has been shown to modulate transcription factors that influence gene expression profiles, which can lead to changes in cell proliferation and differentiation .

Table 2: Effects on Cellular Processes

Cellular ProcessEffect of Cl₂PyNO
Gene Expression Modulates transcription factors leading to altered gene expression
Cell Proliferation Influences cell growth rates; potential for both promotion and inhibition
Metabolic Flux Alters activity of metabolic enzymes affecting overall metabolism

Applications in Research

This compound is utilized in various research applications due to its biochemical properties:

  • Synthesis of Pharmaceuticals: It acts as a precursor for antibiotics and antifungal agents.
  • Biochemical Assays: Used as a probe to study enzyme mechanisms and interactions.
  • Agricultural Chemistry: Employed in developing herbicides and insecticides due to its biological activity .

Recent Findings

Recent studies have explored the photocatalytic properties of this compound. For instance, it has been identified as an effective hydrogen atom transfer (HAT) catalyst in C-H functionalization reactions under light irradiation conditions. This property opens avenues for its application in synthetic organic chemistry .

Table 3: Photocatalytic Activity

Reaction TypeYield (%)Conditions
C-H Functionalization96%Blue LED irradiation; 20 mol% Cl₂PyNO
C-H AminationModerate yieldsVaries with radical trapping reagents
C-H AlkylationModerate yieldsRequires optimization for higher efficiency

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2,6-dichloropyridine N-oxide?

  • Methodology : Synthesis typically involves oxidation of 2,6-dichloropyridine using peracids (e.g., m-chloroperbenzoic acid) under controlled conditions. Characterization relies on NMR (¹H/¹³C), IR spectroscopy (to confirm N-oxide formation via absorption at ~1250–1300 cm⁻¹ for N-O stretching), and mass spectrometry for molecular weight verification. Purity is assessed via HPLC with UV detection at 254 nm. Ensure anhydrous conditions to avoid hydrolysis .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology : Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact due to potential irritation. Store in a cool, dry place away from reducing agents. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Dispose of waste via incineration or licensed hazardous waste services .

Advanced Research Questions

Q. How does this compound compare to dimethyldioxirane (DMDO) in mediating remote oxy-functionalization of unactivated carbons in steroids?

  • Methodology : In Ru-catalyzed reactions, this compound selectively oxygenates methine carbons at C-20 in 5β-steroids, forming γ-lactones, while DMDO preferentially hydroxylates C-5β and C-17α. The difference arises from steric and electronic effects of the oxidant and protecting groups (e.g., C-3 acetoxyl vs. carbonyl). Reaction monitoring via LC-MS and NMR confirms product distribution .

Q. What factors influence regioselectivity in transition metal-catalyzed oxidations using this compound?

  • Methodology : Regioselectivity depends on:

  • Catalyst design : Ru porphyrin complexes (e.g., [Ru(TMP)CO]) favor distal oxidation via radical rebound mechanisms.
  • Substrate structure : Electron-withdrawing groups (e.g., Cl) direct oxidation to less hindered sites.
  • Oxidant stoichiometry : Excess N-oxide increases oxidation depth but may reduce selectivity. Optimize via time-resolved kinetic studies and DFT calculations .

Q. How can Ba-modified Pd/C catalysts be optimized for hydrodechlorination of 2,6-dichloropyridine?

  • Methodology : Ba loading (0.5–2.0 wt%) enhances Pd dispersion and reduces chlorine poisoning. Catalytic testing under H₂ (1–3 bar) in ethanol at 50°C achieves >90% dechlorination selectivity. Characterize catalysts via TEM (particle size <5 nm) and XPS (Pd⁰/Pd²+ ratio). Leaching tests confirm stability over 5 cycles .

Q. What mechanistic insights explain the dual HAT/photoredox catalytic cycles involving this compound?

  • Methodology : Fluorescence quenching and electrochemical studies reveal that photoexcited Mes-Acr⁺ oxidizes the N-oxide to a cation radical, which abstracts hydrogen via HAT. Alkyl radicals add to electrophilic substrates (e.g., benzalmalononitrile), followed by base-mediated regeneration of the N-oxide. ESI-MS detects intermediates like TEMPO adducts .

Q. What challenges exist in minimizing metal leaching and improving atom efficiency with this compound in heterogeneous catalysis?

  • Methodology : Metal leaching (e.g., Ru in porphyrin systems) is mitigated by anchoring catalysts to silica or MOFs. Atom efficiency is improved by optimizing N-oxide stoichiometry (1.2–2.0 equiv) and substituting chlorinated pyridines with greener oxidants (e.g., O₂). Monitor via ICP-MS and turnover number (TON) calculations .

Q. How do computational studies support proposed mechanisms in gold-catalyzed alkyne oxidations using this compound?

  • Methodology : DFT simulations reveal that Au(I) activates alkynes to form α-oxo carbenes, which react with the N-oxide to yield 1,2-diketones. Transition state analysis explains selectivity for diketoesters over enones. Experimental validation via isotopic labeling (¹⁸O) confirms oxygen transfer from the N-oxide .

Properties

IUPAC Name

2,6-dichloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOMGVDPYLWLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)Cl)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355830
Record name 2,6-Dichloropyridine N-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2587-00-0
Record name 2587-00-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dichloropyridine N-oxide
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Record name 2,6-Dichloropyridine N-Oxide
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Synthesis routes and methods I

Procedure details

After the reaction solution of trifluoroacetic acid (485 mL, 6.3 mol), 2,6-dichloropyridine (48 g, 324 mmol) and 35% hydrogen peroxide (85.0 mL, 971 mmol) was stirred for 6.5 h under the condition of reflux, it was cooled to room temperature. The reaction solution was poured into beaker contained 2.4 L water, and cooled overnight at 0° C. The solid (unreacted 2,6-dichloropyridine) was removed through a suction filtration. The filtrate was concentrated, to which 500 mL chloroform was added, and potassium carbonate was added until no gas was produced. It was filtrated. The filtrate was concentrated under vacuum to afford 46.6 g light yellow solid, 87.6%.
Quantity
485 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2,6-dichloropyridine (2 g, 13.6 mmol) in TFA (6 mL) and 30% H2O2 (2.5 mL) was prepared at 0° C., after which the mixture was heated to reflux at 90-100° C. After 7 hour at this temperature, the mixture was cooled to room temperature and neutralized with IN NaOH solution to pH 8-9. The aqueous layer was extracted with petroleum ether (200 mL×3) and the organic layer was dried over sodium sulfate, filtered, and concentrated to dryness under vacuum. The residue was purified by column chromatography over 100-200 mesh silica gel, eluting with 20:80 acetone: hexanes, to afford the pure compound as a colorless solid (1.75 g, yield 80%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods III

Procedure details

24 g of 2,6-dichloropyridine, 200 ml of trifluoroacetic acid and 28 ml of 33% hydrogen peroxide are heated to 100° C. for 4 hours. The mixture is cooled, 600 ml of water are then added and the resulting mixture is concentrated under vacuum to a volume of 50-100 ml. It is alkalinized with sodium hydrogen carbonate and then extracted with DCM, and the organic phase is separated after settling has taken place and dried over sodium sulphate. It is filtered and concentrated under vacuum, and the residue is recrystallized from AcOEt to obtain 18.8 g of 2,6-dichloropyridine N-oxide; m.p.=138°-140° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dichloropyridine N-oxide
2,6-Dichloropyridine N-oxide
2,6-Dichloropyridine N-oxide
2,6-Dichloropyridine N-oxide
2,6-Dichloropyridine N-oxide
2,6-Dichloropyridine N-oxide

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